Imidazo[1,2-A]pyridine-8-carboxamide

Catalog No.
S739092
CAS No.
144675-82-1
M.F
C8H7N3O
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-A]pyridine-8-carboxamide

CAS Number

144675-82-1

Product Name

Imidazo[1,2-A]pyridine-8-carboxamide

IUPAC Name

imidazo[1,2-a]pyridine-8-carboxamide

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C8H7N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-5H,(H2,9,12)

InChI Key

RTOOXYYLJSASHM-UHFFFAOYSA-N

SMILES

C1=CN2C=CN=C2C(=C1)C(=O)N

Canonical SMILES

C1=CN2C=CN=C2C(=C1)C(=O)N

Synthesis and characterization:

Imidazo[1,2-A]pyridine-8-carboxamide is a heterocyclic molecule containing both imidazole and pyridine rings fused together. Researchers have described various methods for its synthesis, including condensation reactions and multistep procedures []. These studies often involve characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound [].

Imidazo[1,2-A]pyridine-8-carboxamide is a heterocyclic compound characterized by a fused bicyclic structure comprising an imidazole and a pyridine ring, with a carboxamide functional group at the 8-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula of Imidazo[1,2-A]pyridine-8-carboxamide is C₈H₈N₄O, with a molecular weight of approximately 164.18 g/mol. Its unique structural features contribute to its reactivity and interaction with biological targets.

The chemical reactivity of Imidazo[1,2-A]pyridine-8-carboxamide can be attributed to its functional groups. Common reactions include:

  • Condensation Reactions: This compound can undergo condensation with various aldehydes and ketones to form more complex derivatives. For instance, the Groebke–Blackburn–Bienaymé reaction allows for the synthesis of 2,3-disubstituted derivatives through three-component reactions involving 2-aminopyridines, aldehydes, and isonitriles .
  • Oxidative Coupling: Imidazo[1,2-A]pyridine derivatives can also be synthesized via oxidative coupling methods, which involve the formation of carbon-nitrogen bonds using oxidants like hydrogen peroxide or iodine catalysts .
  • Multicomponent Reactions: These reactions are significant for synthesizing libraries of bioactive compounds efficiently. They often involve combining multiple reactants in a single step to generate complex structures .

Imidazo[1,2-A]pyridine-8-carboxamide exhibits notable biological activities:

  • Antimycobacterial Activity: Research indicates that this compound has potential as an antimycobacterial agent, particularly against Mycobacterium tuberculosis. Structure-activity relationship studies have optimized its efficacy against this pathogen .
  • Antiparasitic Properties: Certain derivatives of Imidazo[1,2-A]pyridine have shown antiparasitic effects, making them candidates for treating diseases caused by protozoan parasites .
  • Anti-inflammatory Effects: Some studies suggest that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Several synthetic methodologies exist for producing Imidazo[1,2-A]pyridine-8-carboxamide:

  • Condensation Reactions: The most common method involves the condensation of 2-aminopyridines with carbonyl compounds under acidic or basic conditions. This approach allows for the introduction of various substituents on the imidazo-pyridine scaffold .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by utilizing microwave irradiation. It has been successfully applied in synthesizing various derivatives of Imidazo[1,2-A]pyridine .
  • Metal-Free Catalysis: Recent advancements have focused on metal-free catalytic systems that simplify the synthesis process while maintaining high yields and selectivity for desired products .

Imidazo[1,2-A]pyridine-8-carboxamide has several applications:

  • Drug Development: Its structural framework is utilized in designing new pharmaceuticals targeting infectious diseases like tuberculosis and parasitic infections due to its biological activity profile .
  • Material Science: Beyond medicinal chemistry, this compound's unique properties make it suitable for applications in material science, particularly in developing functional materials with specific electronic or optical characteristics .

Interaction studies involving Imidazo[1,2-A]pyridine-8-carboxamide focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in disease pathways, making it a valuable lead in drug discovery efforts targeting these enzymes .
  • Receptor Binding: Investigations into receptor interactions reveal potential pathways for therapeutic effects, particularly in modulating immune responses or inhibiting pathogen growth through receptor-mediated mechanisms .

Imidazo[1,2-A]pyridine-8-carboxamide is part of a larger family of imidazo-pyridine compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesNotable Activities
Imidazo[1,2-a]pyridine-6-carboxylic acidCarboxylic acid at position 6Antimycobacterial properties
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acidBromine substitution at position 6Enhanced biological activity
4-(1H-Imidazol-2-yl)benzoic acidImidazole ring fused with benzoic acidPotential anti-inflammatory effects
Methyl imidazo[1,2-a]pyridine-8-carboxylateMethyl ester derivativeImproved solubility and bioavailability
2-(Trifluoromethyl)imidazo[1,2-a]pyridineTrifluoromethyl group enhancing lipophilicityIncreased potency against certain pathogens

The uniqueness of Imidazo[1,2-A]pyridine-8-carboxamide lies in its specific combination of structural features and biological activities that differentiate it from other members of the imidazo-pyridine family. Its potential as a lead compound for drug development targeting infectious diseases highlights its significance in current research efforts.

Multicomponent Reaction Approaches

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction has emerged as a cornerstone for constructing imidazo[1,2-a]pyridine scaffolds. This three-component condensation between 2-aminopyridine, aldehydes, and isonitriles facilitates rapid assembly of the heterocyclic core. Recent optimizations have targeted carboxamide introduction at the 8-position. For instance, NH$$_4$$Cl-catalyzed GBB reactions under microwave irradiation reduce reaction times from hours to 30 minutes while improving yields to 89% [3]. The protocol’s efficiency stems from simultaneous activation of the aldehyde and isonitrile components, enabling regioselective cyclization (Scheme 1) [3] [4].

Table 1: GBB Reaction Optimization for Imidazo[1,2-a]pyridine Derivatives

CatalystTemperature (°C)TimeYield (%)
NH$$_4$$Cl608 h82
NH$$_4$$Cl60 (microwave)0.5 h89

Modifications and Optimizations for 8-Carboxamide Derivatives

Direct incorporation of the 8-carboxamide group via multicomponent reactions remains challenging. Current strategies often employ post-cyclization modifications, such as palladium-catalyzed carbonylation (discussed in Section 2.3.1). However, tandem GBB-alkyne cycloadditions have enabled indirect routes. For example, copper-catalyzed azide-alkyne click reactions following GBB cyclization introduce carboxamide-mimetic triazole moieties at the 8-position [3].

Three-Component Tandem Reactions

Tandem reactions streamline imidazo[1,2-a]pyridine synthesis by combining multiple steps in a single pot. A notable example is the FeCl$$_3$$-catalyzed cascade coupling of nitroolefins with 2-aminopyridines, which proceeds via Michael addition and intramolecular cyclization (Scheme 2) [1]. This method accommodates aromatic and aliphatic nitroolefins, yielding 3-unsubstituted derivatives in 72–85% yields [1]. Similarly, Morita-Baylis-Hillman (MBH) acetates react with 2-aminopyridines at room temperature, forming 3-methyl-2-arylimidazo[1,2-a]pyridines without external catalysts [1].

Solid-Phase Synthesis Strategies

Polymer-Supported Methodologies

While solution-phase synthesis dominates current literature, polymer-supported strategies offer potential for high-throughput diversification. Immobilized 2-aminopyridines on Wang resin enable iterative coupling with halogenated ketones, though yields remain suboptimal compared to homogeneous conditions [1].

Sulfone Linker Strategies

Sulfone-based linkers facilitate traceless cleavage of imidazo[1,2-a]pyridines from solid supports. However, applicability to 8-carboxamide derivatives requires further validation, as carboxamide groups may interfere with linker stability.

Purification and Cleavage Techniques

Solid-phase synthesis simplifies purification via filtration, but harsh cleavage conditions (e.g., HF for silica-based supports) limit compatibility with acid-sensitive carboxamides. Emerging photolabile linkers may address this challenge.

Palladium-Catalyzed Approaches

Position-Selective Carbonylation Methods

Palladium-catalyzed carbonylation represents the most direct route to 8-carboxamide derivatives. A heterogeneous Pd/SILP (supported ionic liquid phase) catalyst achieves 85–92% yields in aminocarbonylation of 8-iodoimidazo[1,2-a]pyridines under 30 bar CO (Scheme 3) [2]. The SILP matrix enhances substrate diffusion and stabilizes active Pd(0) species, suppressing undesired homo-coupling byproducts [2].

Table 2: Pd-Catalyzed Carbonylation of 8-Iodoimidazo[1,2-a]pyridines

SubstrateAmineProductYield (%)
8-Iodo-IMPn-Butylamine8-Carboxamide91
8-Iodo-IMPBenzylamine8-Carboxamide88

Supported Ionic Liquid Phase (SILP) Catalysts

SILP catalysts immobilize Pd nanoparticles on pyridinium-modified silica, enabling efficient recycling without leaching (<0.5 ppm Pd per cycle) [2]. The ionic liquid layer modulates electron density at the Pd center, enhancing selectivity for mono-carbonylation over α-ketoamide formation [2].

Catalyst Recyclability Considerations

The Pd/SILP system retains 94% activity after five cycles, outperforming homogeneous Pd(OAc)$$_2$$ (32% activity post-recycle) [2]. Hot filtration tests confirm heterogeneous catalysis, with no active species leaching into solution [2].

Alternative Synthetic Routes

One-Pot Synthesis Methods

Microwave-assisted one-pot protocols condense 2-aminopyridines, aldehydes, and isonitriles in ethanol, achieving 84–91% yields within 2 hours [1] [3]. Solvent-free variations using ball milling further improve atom economy, though scalability requires optimization.

Oxidative Cyclization Approaches

Oxidative coupling of 2-aminopyridines with α-haloketones using neutral alumina at ambient temperature provides a mild route to the imidazo[1,2-a]pyridine core (Scheme 4) [1]. Subsequent ozonolysis and amidation introduce 8-carboxamide groups, albeit in moderate yields (55–68%) [1].

Green Chemistry and Sustainable Synthesis Strategies

Recent advances emphasize solvent reduction and energy efficiency. Aqueous GBB reactions catalyzed by β-cyclodextrin achieve 76% yields, while photocatalytic cyclizations using visible light minimize reliance on toxic oxidants [3] [4].

XLogP3

0.6

Wikipedia

Imidazo[1,2-a]pyridine-8-carboxamide

Dates

Last modified: 08-15-2023

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